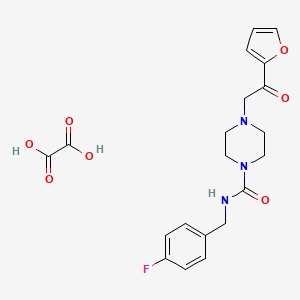

2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-mesitylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of reactions .Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including the types and numbers of bonds, the arrangement of atoms, and any functional groups present .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This could include substitution reactions, addition reactions, redox reactions, etc .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and stability .科学的研究の応用

Synthetic Approaches and Chemical Properties

Synthesis and Characterization : The compound is typically synthesized through multi-step chemical processes that involve the condensation of specific intermediates, showcasing the versatility of quinoline derivatives in medicinal chemistry. For instance, compounds with a 2-oxoquinoline structure have been synthesized using a one-pot three-component method, demonstrating moderate to high levels of antitumor activities against several cancer cell lines, indicative of their potential as anticancer agents (Fang et al., 2016). Similarly, the synthesis and pharmacological evaluation of new quinazolinone-based derivatives have shown potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting their effectiveness as anti-cancer agents (Riadi et al., 2021).

Chemical Modifications and Biological Activities : Modifications in the chemical structure, such as substituent changes on the quinoline ring, significantly affect the biological activity and specificity of the compound. This is evident in the development of novel melanin-concentrating hormone receptor 1 antagonists, where structural modifications were employed to reduce liabilities associated with the human ether-a-go-go-related gene (hERG) (Kasai et al., 2012).

Pharmacological and Biological Research

Antitumor and Antimicrobial Activities : The compound's derivatives have been evaluated for their antitumor and antimicrobial activities, showcasing the importance of quinoline derivatives in the development of new therapeutic agents. For instance, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure exhibited moderate to high antitumor activities against various cancer cell lines, highlighting their potential as new anticancer agents (Fang et al., 2016).

Molecular Docking and Toxicity Studies : Molecular docking studies have been conducted to understand the interaction of quinoline derivatives with different biological targets, providing insights into their mode of action at the molecular level. Toxicity studies of tetrahydroquinolines against microbial, cancer, and parasitic protein receptors have shed light on their safety profile and efficacy, indicating their potential for further development as therapeutic agents (Nair et al., 2014).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N3O3/c1-6-22-7-10-25(11-8-22)31-17-24-15-23-9-12-26(36-5)16-27(23)33(30(24)35)18-28(34)32-29-20(3)13-19(2)14-21(29)4/h7-16,31H,6,17-18H2,1-5H3,(H,32,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHTYGMCKKQADM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=C(C=C(C=C4C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-mesitylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Fluoro-2-methyl-3-[[1-(2-phenoxypropanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2953061.png)

![Diethyl 2-[(2-chloro-4-fluoroanilino)methylene]malonate](/img/structure/B2953064.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2953065.png)

![3,6-dichloro-N-[5-(diethylsulfamoyl)-2-(ethylamino)phenyl]pyridine-2-carboxamide](/img/structure/B2953067.png)

![3-[(4-bromophenyl)sulfonyl]-N-(3,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2953068.png)

![1-butyl-5-(2,5-dimethoxyphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2953073.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2953074.png)

![3-(3,4-Dimethylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2953075.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-pyrrolidin-1-yl-ethanone](/img/structure/B2953078.png)

![5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2953079.png)